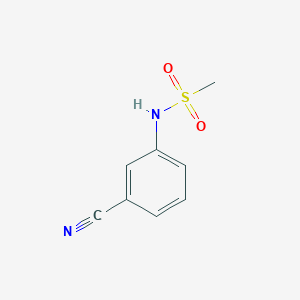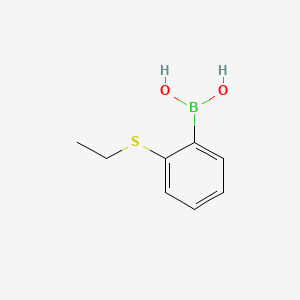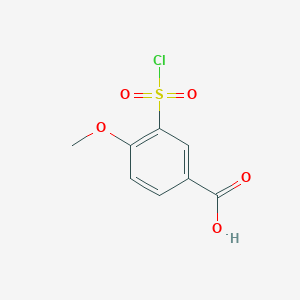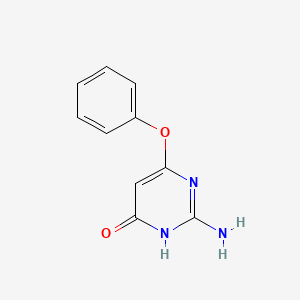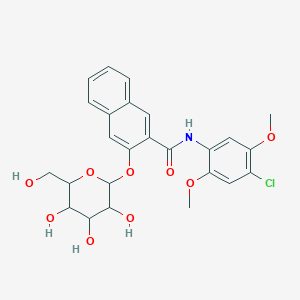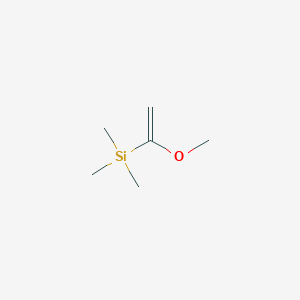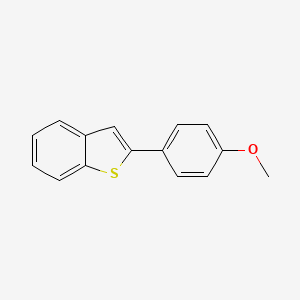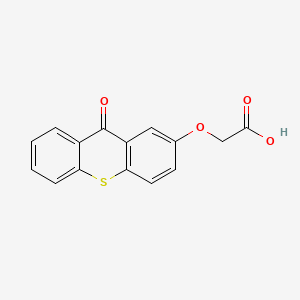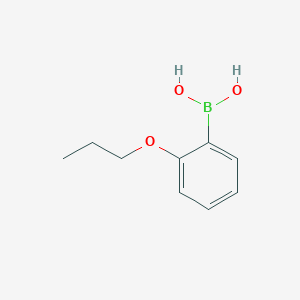
2-Propoxyphenylboronic acid
Übersicht
Beschreibung
2-Propoxyphenylboronic acid is a chemical compound with the linear formula C6H4(OCH2CH2CH3)B(OH)2 . It has a molecular weight of 180.01 . It is a solid substance with a melting point of 65-69 °C .
Molecular Structure Analysis
The molecular structure of 2-Propoxyphenylboronic acid can be represented by the SMILES stringCCCOc1ccccc1B(O)O . The InChI representation is 1S/C9H13BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3 . Physical And Chemical Properties Analysis
2-Propoxyphenylboronic acid is a solid substance with a melting point of 65-69 °C . It has a molecular weight of 180.01 . The density is 1.1±0.1 g/cm3, boiling point is 339.9±44.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Polymorph Control in Phenylboronic Acids
Surfactant-enhanced crystallization techniques have been applied to control the polymorphic outcome of phenylboronic acids, stabilizing metastable polymorphs which are significant in the pharmaceutical industry for drug formulation and synthesis. For instance, 2,6-Dimethoxyphenylboronic acid was used to study additive crystallization approaches for polymorph control, highlighting the influence of surfactants in facilitating the crystallization of metastable forms, thereby providing insights into the broader applications of boronic acids in material science and pharmacology (Semjonova & Be̅rziņš, 2022).
Rhodium-Catalyzed Carboxylation
Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 has been explored, showcasing the utility of boronic acids in synthetic chemistry for creating various functionalized aryl- and alkenyl-carboxylic acids. This method leverages boronic esters for the preparation of benzoic acid derivatives and α,β-unsaturated carboxylic acids, illustrating the versatility of boronic acids in facilitating carbon-carbon bond formation (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials have been developed for diagnostic and therapeutic applications, exploiting the unique chemistry of phenylboronic acid to form reversible complexes with polyols. These applications include drug delivery systems and biosensors, demonstrating the potential of phenylboronic acid derivatives in creating advanced materials for biomedical applications (Lan & Guo, 2019).
Experimental Oncology
Simple phenylboronic acid and benzoxaborole derivatives have been studied for their antiproliferative potential against cancer cells, revealing that certain derivatives can induce apoptosis in ovarian cancer cells. This suggests that phenylboronic acid derivatives could be a novel class of anticancer agents, highlighting the potential of these compounds in therapeutic applications (Psurski et al., 2018).
Antioxidant Applications
The antioxidant properties of boronic acid derivatives have been explored, with compounds like gallic acid being covalently grafted onto nanoparticles to enhance their radical-scavenging capacity. This application underscores the potential of boronic acids in creating nanoantioxidant materials for use in medicine and polymer science (Deligiannakis, Sotiriou, & Pratsinis, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPMWYOVDLDQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400966 | |
| Record name | 2-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyphenylboronic acid | |
CAS RN |
134896-34-7 | |
| Record name | 2-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




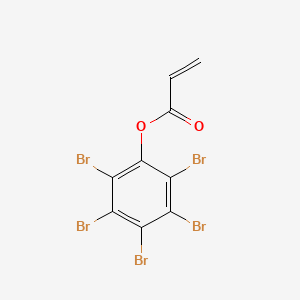
![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)
